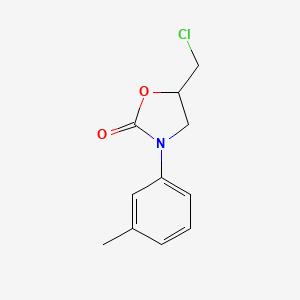
5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinone ring, which is further substituted with a 3-methylphenyl group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(3-methylphenyl)-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted oxazolidinones with various functional groups.
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives or ring-opened products.
科学的研究の応用
5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of novel antibacterial agents, particularly targeting resistant bacterial strains.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of antibacterial activity, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby inhibiting bacterial growth. The chloromethyl group may enhance the binding affinity or specificity of the compound to its target.
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
5-(Chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the chloromethyl group, which can be further functionalized to create a variety of derivatives. This structural feature allows for the exploration of new chemical space and the development of compounds with potentially improved biological activity and selectivity.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
5-(chloromethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-8-3-2-4-9(5-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7H2,1H3 |
InChIキー |
KXZYJNQMKZXQHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CC(OC2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
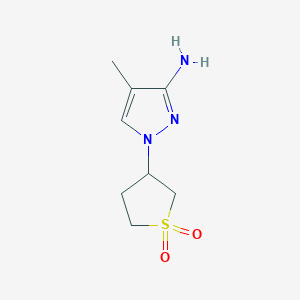
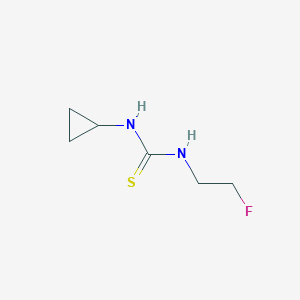
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
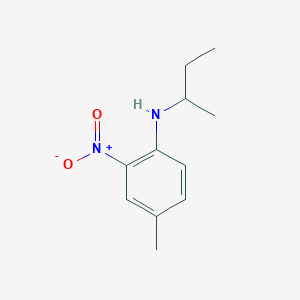

![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
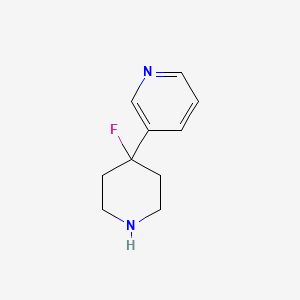

![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
![1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13248115.png)
